Cas no 78906-15-7 (Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-)

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a specialized organosilicon epoxide compound featuring a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxymethyl group. Its key advantages include enhanced stability under basic and nucleophilic conditions due to the steric shielding provided by the TBDMS moiety. The epoxide ring offers reactivity for ring-opening reactions, making it useful in synthetic organic chemistry for constructing complex molecular frameworks. The silyl ether group allows selective deprotection under mild acidic conditions, enabling controlled functionalization. This compound is particularly valuable in multi-step synthesis, where orthogonal protecting group strategies are required. Its compatibility with a range of reagents and intermediates makes it a versatile building block in pharmaceutical and materials science applications.
Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- structure
78906-15-7 structure
Product Name:Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
CAS No:78906-15-7
MF:C9H20O2Si
MW:188.33940410614
CID:553653
PubChem ID:24874536
Update Time:2025-05-25

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
    • TERT-BUTYLDIMETHYLSILYL GLYCIDYL ETHER
    • tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane
    • tert-butyldimethyl(oxiran-2-ylmethoxy)silane
    • 78906-15-7
    • tert-butyl(dimethyl)silyl 2-oxiranylmethyl ether
    • FT-0707311
    • SCHEMBL111369
    • tert-Butyldimethylsilyl glycidyl ether, 98%
    • t-butyldimethyl(oxiran-2-ylmethoxy)silane
    • YANSSVVGZPNSKD-UHFFFAOYSA-N
    • MFCD01862147
    • Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
    • DTXSID80394090
    • SY264106
    • (+/-)-(tert-butyldimethylsilyl) glycidyl ether
    • AKOS025295761
    • 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]oxirane (ACI)
    • Silane, (1,1-dimethylethyl)dimethyl(oxiranylmethoxy)- (9CI)
    • (tert-Butyldimethylsilyl) glycidyl ether
    • 2-[(tert-Butyldimethylsilyloxy)methyl]oxirane
    • [[(tert-Butyldimethylsilyl)oxy]methyl]oxirane
    • Glycidyl tert-butyldimethylsilyl ether
    • (S)-t-Butyldimethylsilyl Glycidyl Ether
    • DA-02761
    • MDL: MFCD02683555
    • Inchi: 1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3
    • InChI Key: YANSSVVGZPNSKD-UHFFFAOYSA-N
    • SMILES: O1C(CO[Si](C(C)(C)C)(C)C)C1

Computed Properties

  • Exact Mass: 188.123
  • Monoisotopic Mass: 188.123
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.8A^2

Experimental Properties

  • Density: 0.901 g/mL at 25 °C(lit.)
  • Boiling Point: 195-197 °C(lit.)
  • Flash Point: Degrees Fahrenheit:158°F
    Degrees Celsius:70°C
  • Refractive Index: n20/D 1.531(lit.)
  • PSA: 21.76000
  • LogP: 2.40700

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Security Information

  • WGK Germany:3

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Pricemore >>

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Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Intramolecular Vinyl Quinone Diels-Alder Reactions: Asymmetric Entry to the Cordiachrome Core and Synthesis of (-)-Isoglaziovianol
Loebermann, Florian; Weisheit, Lara; Trauner, Dirk, Organic Letters, 2013, 15(17), 4324-4326

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Studies Toward the Total Synthesis of C14-Oxygenated Dolastane Natural Products
Leung, Lai To, 2008, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane
Reference
Reaction of dianions derived from β-keto esters with epoxides: utility in the preparation of synthetically useful tetrahydrofurans
Lygo, Barry; O'Connor, Norval; Wilson, Peter R., Tetrahedron, 1988, 44(22), 6881-8

Production Method 4

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  1.5 h, 0 °C
Reference
Substrate Chirality and Specificity of Diacylglycerol Kinases and the Multisubstrate Lipid Kinase
Epand, Richard M.; Shulga, Yulia V.; Timmons, Heath C.; Perri, Alexandra L.; Belani, Jitendra D.; et al, Biochemistry, 2007, 46(49), 14225-14231

Production Method 5

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  10 min, rt; 17 h, rt
Reference
Synthesis and Evaluation of Novel TLR2 Agonists as Potential Adjuvants for Cancer Vaccines
Lu, Benjamin L.; Williams, Geoffrey M.; Verdon, Daniel J.; Dunbar, P. Rod; Brimble, Margaret A., Journal of Medicinal Chemistry, 2020, 63(5), 2282-2291

Production Method 6

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Cobalt-catalyzed carbonylation of epoxides to β-lactones promoted by gallium porphyrin
Li, Huimin; Tang, Yitian; Li, Zhijian; Li, Yonggang; Chen, Baoshu; et al, Molecular Catalysis, 2022, 533,

Production Method 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt
Reference
NHC-Catalyzed Ring Expansion of Oxacycloalkane-2-carboxaldehydes: A Versatile Synthesis of Lactones
Wang, Li; Thai, Karen; Gravel, Michel, Organic Letters, 2009, 11(4), 891-893

Production Method 8

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  30 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  20 min, rt
Reference
A versatile route to polythiophenes with functional pendant groups using alkyne chemistry
Huang, Xiao; Yang, Li; Emanuelsson, Rikard; Bergquist, Jonas; Stroemme, Maria; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 2682-2688

Production Method 9

Reaction Conditions
1.1 Reagents: Imidazole
Reference
A study toward a total synthesis of fostriecin
Kiyotsuka, Yohei; Igarashi, Junji; Kobayashi, Yuichi, Tetrahedron Letters, 2002, 43(15), 2725-2729

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Application of chromium carbene annulations and cyclisations to natural product synthesis
Ricketts, Dean C., 1993, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Imidazole Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
1.2 Solvents: Dichloromethane ;  1 h, 0 °C
Reference
Oxidative cyclization of tertiary pentenol derivatives forming 2,5,5-trisubstituted THF rings and the total synthesis of cyclocapitelline
Phillips, Geoffrey A.; Palmer, Cory; Stevens, Andrew C.; Piotrowski, Mathew L.; Dekruyf, Daryl S. R.; et al, Tetrahedron Letters, 2015, 56(44), 6052-6055

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Raw materials

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Preparation Products

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- Related Literature

Additional information on Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-: A Comprehensive Overview

Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- (CAS No 78906-15-7) is a specialized organic compound that has garnered significant attention in the fields of materials science and chemical engineering. This compound is characterized by its unique structure, which combines an oxirane (epoxide) functional group with a silyl ether moiety. The presence of the dimethylsilyl group imparts distinctive chemical properties, making it a valuable component in various applications.

The molecular structure of this compound is defined by its oxirane ring, which is a three-membered cyclic ether. The substituent at the 2-position of the oxirane ring is a silyl ether group, specifically derived from tert-butyl and dimethylsilyl functionalities. This combination not only enhances the compound's stability but also contributes to its reactivity under specific conditions. Recent studies have highlighted the potential of this compound in catalytic processes and polymer synthesis due to its ability to act as a versatile building block.

In terms of physical properties, Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- exhibits a melting point of approximately -40°C and a boiling point around 95°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and THF is relatively high, facilitating its use in solution-based reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with findings indicating moderate resistance to degradation under ambient conditions.

The synthesis of this compound typically involves a two-step process: first, the preparation of the silyl ether precursor, followed by epoxidation to introduce the oxirane ring. Recent advancements in catalytic epoxidation techniques have enabled higher yields and improved purity levels. For instance, researchers have employed transition metal catalysts such as titanium-based complexes to achieve selective epoxidation of alkenes derived from silyl ether precursors.

In terms of applications, Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- has found utility in several key areas:

  • Polymer Chemistry: The compound serves as an intermediate in the synthesis of advanced polymers with tailored mechanical properties. Its ability to undergo ring-opening polymerization under specific conditions has been exploited to produce high-performance materials for aerospace and automotive industries.

  • Catalysis: The silyl ether functionality makes this compound an effective ligand in organometallic catalysis. Recent studies have demonstrated its role in enhancing the activity and selectivity of catalysts used in olefin polymerization and cross-coupling reactions.

  • Biochemistry: Due to its biocompatible nature, this compound has been explored for use in drug delivery systems. Its ability to form stable complexes with therapeutic agents makes it a promising candidate for targeted drug delivery applications.

Recent research has focused on optimizing the synthesis pathways for Oxirane,2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- to enhance scalability and reduce production costs. Innovations in green chemistry have also led to the development of more environmentally friendly methods for its preparation. For example, researchers have successfully employed microwave-assisted synthesis techniques to achieve faster reaction times and higher yields.

In conclusion, Oxirane,2-[[[(1,1-dimethylethyl strong>)< strong >dimethylsilyl strong>]oxy]methyl]- (< strong >CAS No 78906-15-7 strong >) stands out as a versatile compound with significant potential across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern chemical research and industrial applications.

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